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Compound of Interest

2-

Compound Name: (Dimethylamino)ethanethioamide
hydrochloride

CAS No.: 114166-44-8

Cat. No.: B039691

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Dimethylamino)ethanethioamide hydrochloride, a compound of interest in pharmaceutical
research and development, notably recognized as Nizatidine EP Impurity H. Due to the limited
availability of public domain spectroscopic data, this guide synthesizes information from
commercial pharmaceutical standard suppliers and relevant scientific literature to present a
detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties.

Chemical Structure and Identification

Chemical Name: 2-(Dimethylamino)ethanethioamide hydrochloride Synonyms: 2-
(Dimethylamino)thioacetamide Hydrochloride, Nizatidine EP Impurity H[1] CAS Number:
27366-72-9[1] Molecular Formula: C4aH11CIN2S[1] Molecular Weight: 154.66 g/mol [1]
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The chemical structure of 2-(Dimethylamino)ethanethioamide hydrochloride is
characterized by a thioamide functional group connected to a dimethylaminoethyl moiety. The
hydrochloride salt form enhances its stability and solubility.

Caption: Chemical structure of 2-(Dimethylamino)ethanethioamide hydrochloride.

Spectroscopic Data

While raw spectral data for 2-(Dimethylamino)ethanethioamide hydrochloride is not widely
published in the public domain, it is available through commercial suppliers of pharmaceutical
reference standards. Companies such as Klivon, GLP Pharma Standards, and SynThink
provide comprehensive analytical data, including *H-NMR, 3C-NMR, IR, and mass
spectrometry, with the purchase of the compound.[2][3][4] This indicates that the data has been
rigorously generated for quality control and regulatory purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
(Dimethylamino)ethanethioamide hydrochloride, both *H and 3C NMR would provide
characteristic signals corresponding to the different chemical environments of the hydrogen
and carbon atoms.

Based on the known structure, the following is a predicted summary of the expected NMR data.
The exact chemical shifts (8) are dependent on the solvent and instrument parameters used.

Table 1: Predicted *H-NMR Data for 2-(Dimethylamino)ethanethioamide Hydrochloride

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

(CHs)2N- ~2.8-3.2 Singlet 6H

-NCH2- ~3.2-3.6 Triplet 2H

-CH2CS- ~3.6-4.0 Triplet 2H

-CSNH: ~7.5-9.0 Broad Singlet 2H

-NH*- ~9.0-11.0 Broad Singlet 1H
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Table 2: Predicted 13C-NMR Data for 2-(Dimethylamino)ethanethioamide Hydrochloride

Carbon Predicted Chemical Shift (ppm)
(CHs)2N- ~45 - 50

-NCHa- ~55-60

-CH2CS- ~30-35

-CSNH:2 ~200 - 210

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2-(Dimethylamino)ethanethioamide hydrochloride is expected to show
characteristic absorption bands for the thioamide and amine groups.

Table 3: Predicted IR Absorption Bands for 2-(Dimethylamino)ethanethioamide
Hydrochloride

Predicted Wavenumber

Functional Group Vibrational Mode
(cm™)
N-H (Amine salt) Stretching 3200 - 2800 (broad)
N-H (Thioamide) Stretching 3400 - 3100
C-H (Alkyl) Stretching 2980 - 2850
C=S (Thioamide) Stretching 1250 - 1020
C-N Stretching 1400 - 1200

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific
compound are not publicly available. However, a general methodology for obtaining NMR and
IR spectra of a chemical standard is outlined below. This protocol is based on standard
laboratory practices.
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NMR Spectroscopy Protocol

Sample Preparation: A small quantity (typically 5-10 mg) of 2-
(Dimethylamino)ethanethioamide hydrochloride is accurately weighed and dissolved in a
deuterated solvent (e.g., Deuterium Oxide (D20) or Dimethyl Sulfoxide-de (DMSO-de)) in an
NMR tube. A reference standard, such as Tetramethylsilane (TMS) or a suitable internal
standard, is added.

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument) is set up
and calibrated.

Data Acquisition: *H and 3C NMR spectra are acquired at a specific temperature, typically
25°C. For *H-NMR, parameters such as the number of scans, relaxation delay, and pulse
width are optimized. For 133C-NMR, a proton-decoupled spectrum is typically obtained to
simplify the signals.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the internal standard.

Data Acquisition

Sample Preparation Acquire 1°C Spectrum Data Processing
Weigh Compound Dissolve in Transfer to Instrument Setup Foutier Transform Phase & Baseline Reference Chemical T —
9 P Deuterated Solvent NMR Tube & Calibration Correction shifts L
Acquire *H Spectrum
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Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
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e Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total
Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

e Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize
interference from atmospheric water and carbon dioxide. A background spectrum is
collected.

o Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded
over a specific wavenumber range (e.g., 4000-400 cm~1). Multiple scans are typically
averaged to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. Peak positions and intensities are
then analyzed.

Sample Preparation Data Acquisition Data Processing
Prepare KBr Pellet | Collect Background o » | Ratio against » | Analyze Peak -
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Caption: General workflow for IR spectroscopic analysis.

Conclusion

The spectroscopic characterization of 2-(Dimethylamino)ethanethioamide hydrochloride is
essential for its identification and quality control, particularly in the context of pharmaceutical
analysis where it is known as an impurity of Nizatidine. While publicly available raw data is
scarce, this guide provides a predictive framework for its NMR and IR spectra based on its
chemical structure, along with standardized experimental protocols. For definitive quantitative
data, it is recommended to acquire the compound from a reputable pharmaceutical reference
standard supplier who can provide a comprehensive Certificate of Analysis with detailed
spectroscopic information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

